molecular formula C21H17Cl2FN2O3S B300946 N~2~-(3,4-dichlorobenzyl)-N-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(3,4-dichlorobenzyl)-N-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B300946
M. Wt: 467.3 g/mol
InChI Key: NNDLXDMKHRWBOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(3,4-dichlorobenzyl)-N-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound characterized by its unique chemical structure, which includes dichlorobenzyl, phenylsulfonyl, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3,4-dichlorobenzyl)-N-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of Dichlorobenzyl Intermediate: This step involves the chlorination of benzyl compounds to introduce dichloro groups.

    Sulfonylation: The phenylsulfonyl group is introduced through a sulfonylation reaction, often using sulfonyl chlorides in the presence of a base.

    Amidation: The final step involves the reaction of the dichlorobenzyl and phenylsulfonyl intermediates with 2-fluorophenyl acetamide under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are often employed.

Chemical Reactions Analysis

Types of Reactions

N~2~-(3,4-dichlorobenzyl)-N-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce sulfides.

Scientific Research Applications

N~2~-(3,4-dichlorobenzyl)-N-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N2-(3,4-dichlorobenzyl)-N-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(2-ethoxyphenyl)acetamide
  • 2-[(3,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(2-methylphenyl)acetamide

Uniqueness

N~2~-(3,4-dichlorobenzyl)-N-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets.

Properties

Molecular Formula

C21H17Cl2FN2O3S

Molecular Weight

467.3 g/mol

IUPAC Name

2-[benzenesulfonyl-[(3,4-dichlorophenyl)methyl]amino]-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C21H17Cl2FN2O3S/c22-17-11-10-15(12-18(17)23)13-26(30(28,29)16-6-2-1-3-7-16)14-21(27)25-20-9-5-4-8-19(20)24/h1-12H,13-14H2,(H,25,27)

InChI Key

NNDLXDMKHRWBOL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC(=C(C=C2)Cl)Cl)CC(=O)NC3=CC=CC=C3F

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC(=C(C=C2)Cl)Cl)CC(=O)NC3=CC=CC=C3F

Origin of Product

United States

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